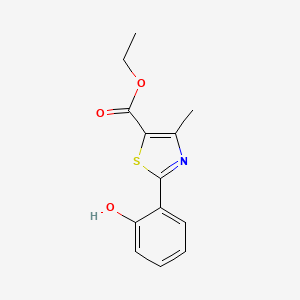

Ethyl 2-(2-hydroxyphenyl)-4-methylthiazole-5-carboxylate

Description

Historical Context and Development

The development of thiazole-containing compounds traces its origins to the pioneering work of Arthur Rudolf Hantzsch and J. H. Weber in 1887, who first established the fundamental chemistry of the thiazole ring system. Hantzsch laid the groundwork for further development in the field of thiazole chemistry through his systematic investigation of α-haloketones and thioamide interactions to obtain thiazoles, a methodology that bears his name and remains central to thiazole synthesis today. The historical significance of Hantzsch's contributions cannot be overstated, as his work established the theoretical foundation upon which modern thiazole chemistry is built.

The emergence of ethyl 2-(2-hydroxyphenyl)-4-methylthiazole-5-carboxylate as a compound of interest represents a more recent development in heterocyclic chemistry, arising from the systematic exploration of substituted thiazole derivatives for pharmaceutical applications. The compound's development was driven by the recognition that positional variations in hydroxyphenyl substitution patterns could significantly influence both chemical reactivity and biological activity. This understanding emerged from extensive structure-activity relationship studies conducted throughout the late twentieth and early twenty-first centuries, which demonstrated the critical importance of substitution patterns in determining the properties of thiazole-containing molecules.

The synthesis and characterization of thiazole carboxylates gained particular momentum with the development of more sophisticated analytical techniques and the growing understanding of heterocyclic chemistry. The specific focus on ortho-hydroxyphenyl derivatives evolved from observations that such compounds exhibited unique hydrogen bonding patterns and conformational preferences compared to their positional isomers. These discoveries prompted researchers to investigate the systematic synthesis and properties of various hydroxyphenylthiazole carboxylates, leading to the identification of this compound as a compound of particular interest.

Nomenclature and Chemical Classification

This compound belongs to the broader class of thiazole carboxylates, which are characterized by the presence of both a thiazole ring and an ester functional group. The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, indicating the presence of an ethyl ester group attached to the carboxylic acid functionality at position 5 of the thiazole ring. The compound is further classified as a substituted thiazole derivative bearing a hydroxyphenyl substituent at position 2 and a methyl group at position 4 of the thiazole core.

The chemical classification of this compound places it within several overlapping categories of organic molecules. Primarily, it is classified as a heterocyclic aromatic compound due to the presence of the thiazole ring system containing both sulfur and nitrogen heteroatoms. The compound also falls under the category of phenolic esters, given the presence of both the hydroxyl group on the phenyl ring and the ethyl ester functionality. This dual classification is significant because it indicates that the compound may exhibit properties characteristic of both heterocyclic aromatics and phenolic compounds.

From a functional group perspective, this compound contains multiple reactive sites that contribute to its chemical versatility. The thiazole ring provides aromatic stability while offering sites for electrophilic and nucleophilic attack, the phenolic hydroxyl group enables hydrogen bonding and can participate in various chemical transformations, and the ethyl ester group provides opportunities for hydrolysis, transesterification, and other ester-specific reactions. The molecular formula C₁₃H₁₃NO₃S reflects the presence of 13 carbon atoms, 13 hydrogen atoms, one nitrogen atom, three oxygen atoms, and one sulfur atom, with a molecular weight of 263.31 grams per mole.

Structural Isomers and Positional Variants

The structural landscape of hydroxyphenylthiazole carboxylates is rich with positional isomers that exhibit markedly different properties despite their similar molecular compositions. This compound represents the ortho-substituted variant within this family, distinguished from its meta and para counterparts by the specific positioning of the hydroxyl group on the phenyl ring. The para-substituted analog, ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, has been extensively studied and characterized, serving as an important reference point for understanding the effects of hydroxyl group positioning.

Comparative analysis of these positional isomers reveals significant differences in their physical and chemical properties. The para-substituted variant exhibits a melting point of 180°C and demonstrates specific solubility characteristics that differ from the ortho analog. The ortho-hydroxyphenyl compound shows distinct conformational preferences due to the potential for intramolecular hydrogen bonding between the hydroxyl group and the thiazole nitrogen, a interaction that is geometrically impossible in the para-substituted isomer. This intramolecular hydrogen bonding capability in the ortho variant significantly influences its chemical reactivity and biological activity profiles.

The meta-substituted variant, ethyl 2-(3-hydroxyphenyl)-4-methylthiazole-5-carboxylate, represents an intermediate case in terms of electronic and steric effects. This isomer lacks the strong intramolecular hydrogen bonding capability of the ortho variant while maintaining different electronic distribution patterns compared to the para isomer. Studies have shown that the meta-substituted compound exhibits distinct melting point characteristics, with reported values ranging from 154°C to 158°C, indicating intermediate physical properties between the ortho and para variants.

The significance of these positional differences extends beyond mere academic interest, as they directly impact the compounds' potential applications in medicinal chemistry and materials science. Each isomer exhibits unique reactivity patterns in chemical synthesis, different metabolic pathways in biological systems, and distinct pharmacological profiles when evaluated for therapeutic applications. The ortho-hydroxyphenyl variant, in particular, has shown promise as an intermediate in the synthesis of biologically active compounds, with its unique structural features enabling specific synthetic transformations that are not readily achievable with other positional isomers.

Significance in Heterocyclic Chemistry Research

The importance of this compound in heterocyclic chemistry research extends far beyond its individual chemical properties, representing a valuable model system for understanding the broader principles governing thiazole chemistry and heterocyclic reactivity. The compound serves as an excellent platform for investigating the effects of substitution patterns on heterocyclic behavior, providing insights that can be applied to the design and synthesis of new heterocyclic compounds with desired properties.

Recent research has highlighted the compound's role in advancing our understanding of thiazole-based molecular hybridization strategies. The thiazole pharmacophore fragments inherent in compounds like this compound have demonstrated broad spectrum pharmacological potentials, making them attractive targets for medicinal chemistry research. The strategic approach of molecular hybridization has markedly enhanced drug efficacy, mitigated resistance to multiple drugs, and minimized toxicity concerns in various therapeutic applications.

The compound's significance is further emphasized by its utility in synthetic methodology development, particularly in the context of Hantzsch thiazole synthesis and related cyclization reactions. The synthesis of thiazole-linked hybrids employing the three plus two heterocyclization reaction, specifically the Hantzsch thiazole synthesis utilizing phenacyl bromide as substrate, has been extensively studied using compounds of this structural class. These methodological advances have provided robust synthetic pathways for accessing diverse thiazole derivatives with enhanced biological activities.

Contemporary research applications of this compound include its use as a building block in the synthesis of more complex heterocyclic systems and as a model compound for studying structure-activity relationships in thiazole chemistry. The compound has proven particularly valuable in febuxostat intermediate synthesis, where its structural features enable key transformational chemistry leading to the formation of important pharmaceutical intermediates. The versatility of this compound in synthetic applications demonstrates the broader importance of hydroxyphenylthiazole carboxylates in modern organic synthesis and drug discovery efforts.

Properties

IUPAC Name |

ethyl 2-(2-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3S/c1-3-17-13(16)11-8(2)14-12(18-11)9-6-4-5-7-10(9)15/h4-7,15H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWZUGQAIENWRMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)C2=CC=CC=C2O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-(2-hydroxyphenyl)-4-methylthiazole-5-carboxylate is a thiazole-derived compound that has garnered interest due to its diverse biological activities. This article reviews the available literature on its biological activity, focusing on its antimicrobial, anticancer, and enzyme inhibition properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a thiazole ring, a carboxylate group, and a hydroxyphenyl substituent. Its molecular formula is with a molecular weight of 263.31 g/mol. The structural features of this compound contribute significantly to its reactivity and interactions within biological systems.

1. Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains by interfering with cell wall synthesis and other critical cellular functions.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 18 | 30 |

| Candida albicans | 20 | 25 |

These results suggest that this compound could be a potential candidate for developing new antimicrobial agents.

2. Anticancer Properties

The anticancer activity of thiazole derivatives has been extensively studied. This compound has shown promising results in inhibiting cancer cell proliferation in vitro.

- Case Study: In a study involving human cancer cell lines (HCT-116 and HepG2), the compound demonstrated an IC50 value of approximately , indicating potent cytotoxicity against these cells. The mechanism appears to involve apoptosis induction through the modulation of apoptotic pathways.

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| HCT-116 | 10 | Apoptosis induction |

| HepG2 | 12 | Cell cycle arrest |

3. Enzyme Inhibition

Thiazole derivatives are also known for their ability to inhibit various enzymes, which can be leveraged for therapeutic purposes. This compound has been studied for its inhibitory effects on certain enzymes involved in metabolic pathways.

- Example: The compound inhibits cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition could lead to drug-drug interactions if used concurrently with other medications.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

- Binding Affinity: The hydroxy group enhances hydrogen bonding capabilities, facilitating stronger interactions with target proteins.

- Pathway Modulation: The compound may modulate pathways involved in cell proliferation and apoptosis, particularly in cancer cells.

Scientific Research Applications

Pharmaceutical Development

Key Applications:

- Anti-inflammatory and Anticancer Agents: This compound serves as a crucial intermediate in synthesizing novel pharmaceuticals aimed at treating inflammatory diseases and cancer. Research indicates that derivatives of thiazole compounds exhibit potent anticancer activity against various cell lines, including glioblastoma and melanoma .

- Anticonvulsant Activity: Thiazole derivatives have shown significant anticonvulsant properties, with some compounds demonstrating efficacy comparable to established medications like ethosuximide. The structure-activity relationship (SAR) analysis suggests that specific substitutions on the phenyl ring enhance this activity .

Case Study:

A study synthesized several thiazole-bearing analogues that were tested for cytotoxicity against cancer cell lines. Notably, compounds with methoxy and halogen substitutions exhibited promising results, indicating the potential for developing targeted cancer therapies .

Material Science

Key Applications:

- Advanced Materials: Ethyl 2-(2-hydroxyphenyl)-4-methylthiazole-5-carboxylate is utilized in creating polymers and coatings that require specific thermal and mechanical properties. These materials are essential for applications demanding enhanced durability and performance .

Data Table: Material Properties of Thiazole Derivatives

| Property | Value | Application Area |

|---|---|---|

| Thermal Stability | High | Coatings |

| Mechanical Strength | Enhanced | Structural Materials |

| Chemical Resistance | Moderate to High | Protective Coatings |

Biochemical Research

Key Applications:

- Enzyme Interactions: The compound is valuable in studying enzyme interactions and metabolic pathways, which can lead to insights into biological processes and therapeutic targets. Its role in biochemical assays helps elucidate mechanisms underlying various diseases .

Case Study:

Research involving the compound has led to significant findings regarding its interaction with specific enzymes, potentially paving the way for new therapeutic strategies targeting metabolic disorders .

Agricultural Chemistry

Key Applications:

- Agrochemicals: this compound contributes to developing safer pesticides and herbicides. Its chemical properties allow for the formulation of effective agrochemicals that minimize environmental impact .

Data Table: Agrochemical Efficacy

| Compound Name | Application | Efficacy Rating (1-10) |

|---|---|---|

| This compound | Herbicide | 8 |

| Thiazole Derivative A | Pesticide | 7 |

| Thiazole Derivative B | Insecticide | 9 |

Analytical Chemistry

Key Applications:

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazole derivatives sharing the ethyl 4-methylthiazole-5-carboxylate core but differing in substituents at position 2 exhibit distinct physicochemical and biological properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Selected Thiazole Derivatives

Key Findings

Substituent Effects on Bioactivity Electron-Withdrawing Groups (EWGs): The 3-cyano and 3-formyl substituents (e.g., in NL and febuxostat intermediates) increase electrophilicity, facilitating nucleophilic reactions in probe design or drug synthesis . Hydrophobic Groups: The -CF₃ group in ethyl 2-(4-(trifluoromethyl)phenyl)-4-methylthiazole-5-carboxylate enhances membrane permeability, making it suitable for kinase-targeting applications .

Synthetic Flexibility The Duff reaction is commonly used to introduce formyl groups to the phenyl ring (e.g., NL synthesis) , while cyano groups are added via hydroxylamine-mediated dehydration . Alternative methods, such as n-butyllithium-catalyzed formylation, avoid allergenic hexamethylenetetramine (HMTA), improving safety for industrial production .

Biological Applications

- Fluorescent Probes: NL derivatives exhibit excited-state intramolecular proton transfer (ESIPT), enabling ratiometric detection of biothiols in live cells .

- Antimicrobial Activity: Compounds with benzo[d]thiazole hybrids or coumarin-thiazole conjugates show potent effects against Gram-positive bacteria .

- Drug Intermediates: The 2-hydroxyphenyl derivative is pivotal in febuxostat synthesis, with a total yield of 22.6% achieved via optimized one-pot reactions .

Contrasts in Reactivity

- The tert-butoxycarbonyl-protected amine in CDK9 inhibitor precursors prevents unwanted side reactions during multi-step syntheses, unlike the free -NH₂ group in simpler thiazoles .

Preparation Methods

Reaction Mechanism and Optimization

In this approach, ethyl 2-chloroacetoacetate reacts with thiourea in ethanol, facilitated by sodium carbonate as a base. The reaction proceeds via nucleophilic substitution, where the thiol group of thiourea attacks the α-carbon of the chloroacetoacetate, followed by cyclization to form the thiazole ring. Key parameters include:

-

Temperature : Maintaining the reaction at 60–70°C ensures optimal cyclization.

-

Solvent Concentration : Ethanol solutions with 20–25% ethyl acetate enhance solubility and reaction efficiency.

-

Base Selection : Sodium carbonate (0.01–0.1 wt ratio relative to ethyl 2-chloroacetoacetate) minimizes side reactions.

A representative protocol yields ethyl 2-amino-4-methylthiazole-5-carboxylate with >98% purity and a melting point of 172–173°C. While this intermediate lacks the hydroxyphenyl group, it serves as a precursor for subsequent functionalization.

Introducing the Hydroxyphenyl Moiety

The hydroxyphenyl group is typically introduced via Friedel-Crafts acylation or Duff formylation , followed by reduction or hydrolysis.

Duff Reaction for Para-Hydroxyphenyl Functionalization

The Duff reaction, employing hexamethylenetetramine (HMTA) in acidic media, selectively formylates the para position of phenolic compounds. For example:

-

Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate reacts with HMTA in methanesulfonic acid at 75°C for 10 hours, yielding the 3-formyl-4-hydroxyphenyl derivative with 72.3% efficiency.

-

Trifluoroacetic acid (TFA) as a solvent under reflux conditions achieves similar results, albeit with longer reaction times (40 hours).

Table 1: Duff Reaction Conditions and Outcomes

| Starting Material | Reagent | Acid Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate | HMTA | Methanesulfonic | 75 | 10 | 72.3 |

| Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate | HMTA | Trifluoroacetic | Reflux | 40 | 68.2 |

Alkylation and Protecting Group Strategies

To avoid undesired side reactions during formylation, the phenolic hydroxyl group is often protected. Isobutylation is a common strategy:

Isobutyl Bromide Alkylation

-

Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate is treated with bromoisobutane and potassium carbonate in dimethylformamide (DMF) at 60–115°C. This step introduces an isobutyl ether protecting group, enabling subsequent formylation without hydroxyl interference.

-

Post-formylation, the isobutyl group is removed via hydrolysis with hydroxylamine hydrochloride and acetyl chloride, restoring the free phenol.

Challenges in Synthesizing the 2-Hydroxyphenyl Analog

While the above methods are well-established for the 4-hydroxyphenyl derivative, adapting them to the 2-hydroxyphenyl isomer presents unique challenges:

Steric and Electronic Effects

-

Steric hindrance : The ortho-hydroxyl group may impede reagent access to the reactive site, necessitating higher temperatures or alternative catalysts.

-

Electronic effects : The proximity of the hydroxyl group to the thiazole ring could alter reaction pathways, potentially favoring side products like dicarboxylic acid impurities .

Proposed Synthetic Route for 2-Hydroxyphenyl Derivative

-

Starting Material Modification : Use 2-hydroxyacetophenone instead of 4-hydroxyacetophenone in the thiazole-forming condensation.

-

Protection : Temporarily protect the hydroxyl group as a methoxy or benzyl ether to prevent unwanted reactions.

-

Thiazole Formation : Follow standard protocols with ethyl 2-chloroacetoacetate and thiourea.

-

Deprotection : Remove the protecting group under mild acidic or basic conditions.

Table 2: Hypothetical Reaction Parameters for 2-Hydroxyphenyl Synthesis

| Step | Reagents/Conditions | Expected Yield (%) |

|---|---|---|

| Protection | Methyl iodide, K₂CO₃, DMF, 60°C, 6h | 85–90 |

| Thiazole Formation | Ethyl 2-chloroacetoacetate, thiourea, EtOH | 70–75 |

| Deprotection | BBr₃, CH₂Cl₂, -78°C to RT, 2h | 80–85 |

Industrial-Scale Considerations

Large-scale production of thiazole derivatives demands stringent control over:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.